15-氧代-11Z,13E-二十二碳二烯酸

描述

Synthesis Analysis

The synthesis of 15-oxo-11Z,13E-eicosadienoic acid involves enzymatic pathways, particularly the action of 15-lipoxygenase (15-LO) on arachidonic acid to produce 15-hydroperoxy-5,8,11,13-(Z,Z,Z,E)-eicosatetraenoic acid (15(S)-HPETE), which is further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield 15-oxo-eicosatetraenoic acid (15-oxo-ETE) (Wei et al., 2009).

Molecular Structure Analysis

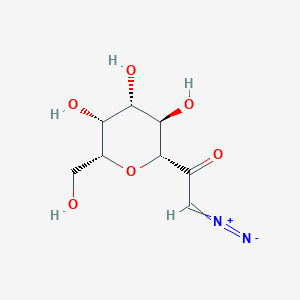

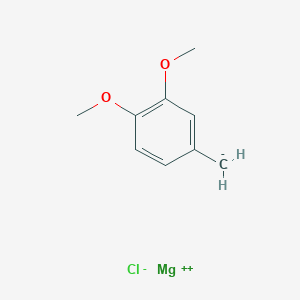

The molecular structure of 15-oxo-11Z,13E-eicosadienoic acid comprises a 20-carbon chain with three cis-double bonds and one trans-double bond, alongside an oxo group at the 15th carbon. This structure is crucial for its biological activities, including the inhibition of cell proliferation by affecting DNA synthesis.

Chemical Reactions and Properties

15-oxo-11Z,13E-eicosadienoic acid participates in various chemical reactions, notably its ability to inhibit the proliferation of human vascular vein endothelial cells by suppressing DNA synthesis, which implicates its potential antiangiogenic role (Wei et al., 2009).

Physical Properties Analysis

As a lipid molecule, 15-oxo-11Z,13E-eicosadienoic acid is hydrophobic, with a molecular weight that reflects its eicosanoid structure. Its solubility in aqueous solutions is limited, impacting its distribution and function within biological systems.

Chemical Properties Analysis

The chemical properties of 15-oxo-11Z,13E-eicosadienoic acid, including its reactivity and stability, are influenced by its oxo group and the configuration of its double bonds. These properties are essential for its interaction with enzymes and receptors, contributing to its biological effects.

科学研究应用

嗜酸性粒细胞趋化活性

研究已将 15-氧代-11Z,13E-二十二碳二烯酸确定为一种有效的嗜酸性粒细胞趋化因子。具体而言,5-氧代-15-羟基-(6E,8Z,11Z,13E)-二十碳四烯酸(一种密切相关的二十碳酸)等化合物对人嗜酸性粒细胞表现出显着的趋化活性,表明其在炎症反应中的潜在作用 (Schwenk & Schröder, 1995).

在海洋微藻中的作用

在像伪角链藻属这样的海洋硅藻中,已经发现了 15-氧代-5Z,9E,11E,13E-十五碳四烯酸等代谢物。这些化合物被认为参与调节硅藻生命周期的信号机制,特别是在与水华终止有关的方面 (d’Ippolito et al., 2009).

抑制内皮细胞增殖

15-氧代-二十碳四烯酸已被证明可以抑制内皮细胞的增殖,表明其具有潜在的抗血管生成作用。这表明它与血管生成相关的疾病(如肿瘤生长或心血管疾病)有关 (Wei et al., 2009).

调节心肌细胞反应

已经发现包括 15-氧代-二十二碳二烯酸衍生物在内的特定脂氧合酶产物可以调节大鼠新生儿心肌细胞中的 β-肾上腺素能反应。这表明在心脏功能调节中具有潜在的治疗应用 (Wallukat et al., 1994).

在癌症研究中的抗增殖特性

研究表明,15-氧代-ETE 等代谢物可以抑制各种人细胞系(包括内皮细胞和结肠腺癌细胞)中的细胞增殖。这一特性对于癌症治疗的研究和对肿瘤微环境的理解具有重要意义 (Revello et al., 2012).

作用机制

Target of Action

The primary target of 15-KEDE is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular processes such as inflammation and immune responses .

Mode of Action

15-KEDE interacts with 5-LO by inhibiting its activity . The inhibition occurs at a concentration of 55 µM, which is about 2-fold lower than that of 15(S)-HEDE . This interaction results in a decrease in the production of leukotrienes, thereby modulating the inflammatory response .

Biochemical Pathways

15-KEDE is produced by the oxidation of 15-HEDE . A related oxo-eicosanoid, 5-oxoETE, is biosynthesized from 5(S)-HETE by a specific dehydrogenase . These compounds are part of the eicosanoid signaling molecules, which are derived from arachidonic acid and play significant roles in various biological functions, including inflammation, immunity, and central nervous system signaling .

Result of Action

The inhibition of 5-LO by 15-KEDE leads to a decrease in the production of leukotrienes . This can result in the modulation of inflammatory responses, as leukotrienes are potent mediators of inflammation . Therefore, 15-KEDE may have potential therapeutic applications in conditions characterized by excessive or chronic inflammation .

属性

IUPAC Name |

(11Z,13E)-15-oxoicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCMHXPXGACWLJ-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-oxo-11Z,13E-eicosadienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)

![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)